molecular formula C9H16O2 B8374508 2,5-Dimethyl-3-heptyne-2,5-diol

2,5-Dimethyl-3-heptyne-2,5-diol

Cat. No.: B8374508
M. Wt: 156.22 g/mol
InChI Key: WTELZXKJLBWLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-heptyne-2,5-diol is a specialty alkyne diol of interest in advanced chemical synthesis and research applications. It serves as a versatile building block for constructing more complex organic molecules, with potential uses in developing pharmaceuticals and agrochemicals . The compound features tertiary alcohol groups and an internal alkyne bond, which are functional handles for various chemical transformations. While specific mechanistic studies on this exact compound are limited, its structure suggests utility in reactions typical of similar diols, such as participation in Glaser-Hay-type coupling reactions during synthesis . The global market for related high-purity diols is projected to grow, driven by demand in pharmaceutical and chemical synthesis sectors . Researchers value this compound for its role in creating specialized intermediates. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,5-dimethylhept-3-yne-2,5-diol

InChI

InChI=1S/C9H16O2/c1-5-9(4,11)7-6-8(2,3)10/h10-11H,5H2,1-4H3

InChI Key

WTELZXKJLBWLHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC(C)(C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physical Properties of Selected Diols

Compound Melting Point (°C) Boiling Point (°C) Solubility in Water (20°C)
2,5-Dimethyl-3-hexyne-2,5-diol 89–95 205–206 240 g/L
p-Cymene-2,5-diol Not reported Not reported High in organic solvents
3-Hexyne-2,5-diol Not reported Not reported High in polar solvents
2,5-Diphenylhexane-2,5-diol Not reported Not reported Low in water

Table 2: Hazard Profiles

Compound Hazard Codes Key Risks
2,5-Dimethyl-3-hexyne-2,5-diol R42/43 Sensitization via inhalation/skin
p-Cymene-2,5-diol Not specified Potential phenolic toxicity
Fluorinated hexynediol derivative Not specified Likely low volatility hazards

Preparation Methods

Reaction Mechanism

  • Base-Catalyzed Addition : Acetylene reacts with the ketone under alkaline conditions, forming a propargyl alcohol intermediate.

  • Dimerization : Two propargyl alcohol units couple via a copper-catalyzed Glaser-Hay reaction, forming the conjugated alkyne diol.

Example Protocol (adapted from):

  • Catalyst : Copper-bismuth-nickel supported on kaolin (Cu-Bi-Ni/kaolin).

  • Conditions :

    • Temperature: 80–120°C

    • Pressure: 2–4 atm acetylene

    • Molar ratio (ketone:acetylene): 2:1

  • Yield : ~70–85% for analogous diols.

Challenges :

  • Longer-chain ketones exhibit reduced reactivity due to steric hindrance.

  • Side reactions, such as over-ethynylation or polymerization, require precise temperature control.

Hydroxylation of Alkenes

The hydroxylation of alkenes with hydrogen peroxide in acidic media, as demonstrated for 2,3-dimethyl-2,3-butanediol (pinacol), offers a potential route. For this compound, this method would involve:

  • Synthesizing a precursor alkyne-olefin hybrid.

  • Hydroxylating the double bond while preserving the triple bond.

Key Steps (Adapted from):

  • Olefin Selection : 2,5-dimethyl-3-heptene-2,5-diol (hypothetical precursor).

  • Reagents : Hydrogen peroxide (30–50%) and formic acid.

  • Conditions :

    • Temperature: 50–70°C

    • Reaction time: 2–4 hours

  • Workup : Saponification with NaOH, followed by extraction and distillation.

Limitations :

  • Stability of the alkyne moiety under acidic, oxidative conditions is unverified.

  • Competing epoxidation or dihydroxylation may occur.

Catalytic Hydrogenation of Diynediols

Partial hydrogenation of diynediols could yield the target compound. For example, reducing 2,5-dimethyl-3,4-heptadiyne-2,5-diol selectively at the internal triple bond might produce this compound.

Catalyst Systems :

  • Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) for semi-hydrogenation.

  • Conditions :

    • H₂ pressure: 1–3 atm

    • Solvent: Ethanol or THF

Advantages :

  • High selectivity for alkynes over alkenes.

  • Tunable reaction parameters to preserve hydroxyl groups.

Comparative Analysis of Methods

Method Key Reactants Catalyst Yield Challenges
EthynylationAcetylene, ketoneCu-Bi-Ni/kaolin70–85%Steric hindrance with larger ketones
HydroxylationOlefin, H₂O₂, HCOOHNone50–65%Alkyne stability under acidic conditions
Partial HydrogenationDiynediol, H₂Lindlar catalyst60–75%Over-reduction to alkane

Emerging Strategies and Research Gaps

Recent advances in cascade catalysis and flow chemistry could address existing limitations. For instance, tandem ethynylation-hydroxylation in a continuous flow reactor might improve efficiency. Additionally, computational modeling (e.g., density functional theory) could optimize catalyst design for longer-chain diols.

Critical Research Needs :

  • Direct spectroscopic characterization of reaction intermediates.

  • Development of water-tolerant catalysts to simplify workup.

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